N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C15H15FN6OS2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 378.07327963 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Insecticidal Properties
The compound has been utilized as a precursor for the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and more. These synthesized compounds have been tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating potential agricultural applications (Fadda et al., 2017).
Anticancer Research
A series of compounds derived from N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide have been investigated for their anticancer properties. This research encompasses the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their evaluation against various cancer cell lines, showing significant cytotoxic results, particularly against breast cancer (Abu-Melha, 2021).
Pharmacological Evaluation as Glutaminase Inhibitors
The compound's analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), highlighting their therapeutic potential in cancer treatment. This study revealed that certain analogs retain the potency of BPTES with improved solubility, presenting an opportunity for drug development (Shukla et al., 2012).
Antimicrobial and Antifungal Effects
Research has also explored the synthesis of triazole-oxadiazole compounds with potential antifungal and apoptotic effects against various Candida species. These compounds have shown significant potency and safety as antifungal agents, with some exhibiting apoptotic effects on Candida cells, suggesting their use in treating fungal infections (Çavușoğlu et al., 2018).
Synthesis for Biological Importance
Another aspect of the compound's application includes its role in the synthesis of N-heteroaryl-2-(heteroarylthio)acetamides, which may hold biological significance in inhibiting HIV 1 replications, showcasing its potential in developing antiviral therapies (Krishnaraj & Muthusubramanian, 2014).
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6OS2/c1-3-12-18-20-14(25-12)17-11(23)8-24-15-21-19-13(22(15)2)9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,17,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMNACXDCCGTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.